molecular formula C6H2BrCl2FO2S B13498781 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride

3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B13498781
M. Wt: 307.95 g/mol
InChI Key: ASWUJGMQPCYBTD-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride is an aromatic compound with the molecular formula C6H2BrClF(SO2Cl) It is a derivative of benzene, substituted with bromine, chlorine, and fluorine atoms, along with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 3-Bromo-5-chloro-2-fluorobenzene using chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the sulfonyl chloride group can be replaced by other substituents.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) chloride (FeCl3) are commonly used.

    Nucleophilic Substitution: Reagents like amines (RNH2) and alcohols (ROH) are employed under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution.

    Reduced Sulfonyl Compounds: Formed through reduction reactions.

Scientific Research Applications

3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of potential therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorobenzene-1-sulfonyl chloride: Similar structure but lacks the chlorine substituent.

    4-Bromo-3-fluorobenzenesulfonyl chloride: Differently substituted but shares the sulfonyl chloride group.

Uniqueness

3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides.

Properties

Molecular Formula

C6H2BrCl2FO2S

Molecular Weight

307.95 g/mol

IUPAC Name

3-bromo-5-chloro-2-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrCl2FO2S/c7-4-1-3(8)2-5(6(4)10)13(9,11)12/h1-2H

InChI Key

ASWUJGMQPCYBTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)Cl

Origin of Product

United States

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